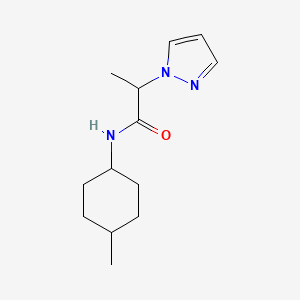
N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide, commonly known as JNJ-42165279, is a small molecule inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a key regulator of T-cell activation, making JNJ-42165279 a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In
Mechanism of Action
JNJ-42165279 is a selective inhibitor of PKCθ, an enzyme that plays a crucial role in T-cell activation. By inhibiting PKCθ, JNJ-42165279 prevents the activation of T-cells and the subsequent release of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory effects, JNJ-42165279 has been shown to have other biochemical and physiological effects. In a preclinical study, JNJ-42165279 was found to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy. JNJ-42165279 has also been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Advantages and Limitations for Lab Experiments
One advantage of JNJ-42165279 is its selectivity for PKCθ, which reduces the risk of off-target effects. However, one limitation is that JNJ-42165279 has a relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on JNJ-42165279. One area of interest is the development of more potent and selective PKCθ inhibitors. Another area of interest is the investigation of JNJ-42165279 in combination with other therapies, such as checkpoint inhibitors or chemotherapy. Finally, the potential use of JNJ-42165279 in the treatment of other autoimmune diseases, such as multiple sclerosis, warrants further investigation.
Conclusion
In conclusion, JNJ-42165279 is a promising candidate for the treatment of autoimmune diseases. Its selectivity for PKCθ and anti-inflammatory effects make it a valuable tool for scientific research. While there are limitations to its use in lab experiments, the potential for future research and development of JNJ-42165279 is promising.
Synthesis Methods
The synthesis of JNJ-42165279 has been described in detail in a patent application by Johnson & Johnson. The synthesis involves the reaction of 4-methylcyclohexanone with hydrazine to form 4-methylcyclohexyl hydrazine, which is then reacted with 2-bromopropanoic acid to form the desired product.
Scientific Research Applications
JNJ-42165279 has been investigated for its potential use in the treatment of autoimmune diseases. In a preclinical study, JNJ-42165279 was shown to inhibit T-cell activation and reduce inflammation in a mouse model of rheumatoid arthritis. In a phase 1 clinical trial, JNJ-42165279 was well-tolerated and showed promising results in reducing disease activity in patients with psoriasis.
properties
IUPAC Name |
N-(4-methylcyclohexyl)-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-4-6-12(7-5-10)15-13(17)11(2)16-9-3-8-14-16/h3,8-12H,4-7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWOEFAJBGJGFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
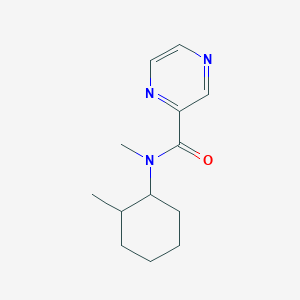
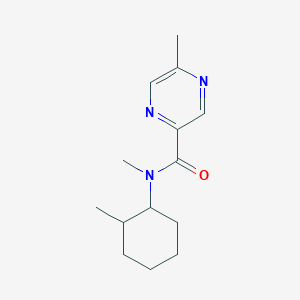
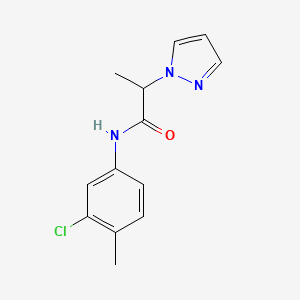
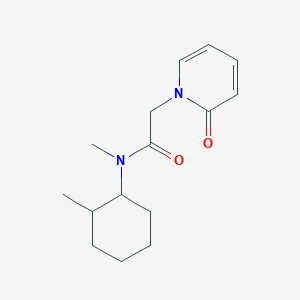
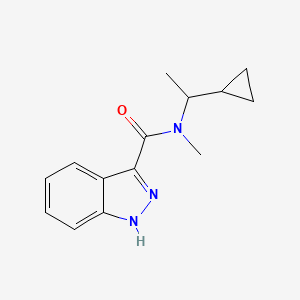
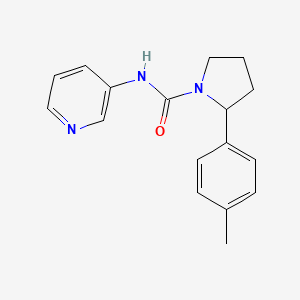
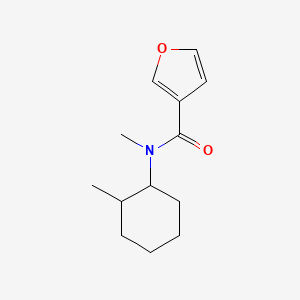
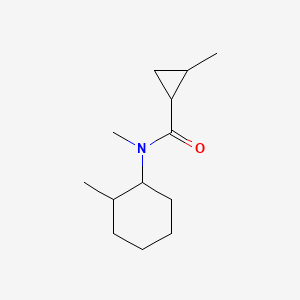
![3-[2-[2-(difluoromethoxy)-5-methylphenyl]-2-hydroxyethyl]sulfanyl-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B7494547.png)
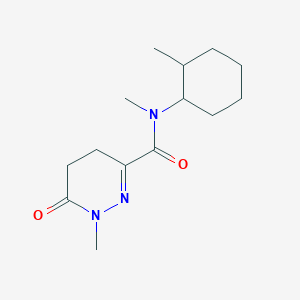
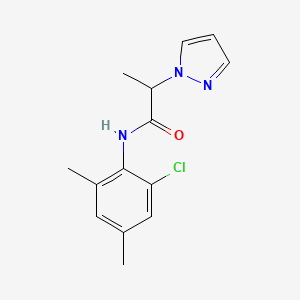
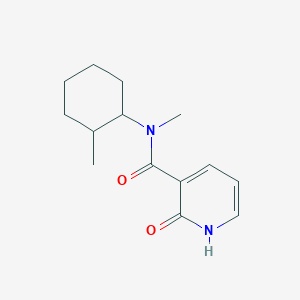
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)